6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Organic Synthesis Heterocyclic Chemistry Palladium Catalysis

Procure 6-chloro-2-phenylimidazo[1,2-b]pyridazine as the optimal scaffold for kinase inhibitor (TYK2, FLT3) and GABA-A receptor modulator programs. The 6-Cl group enables a unique two-step diversification: C3 iodination (92% yield), Sonogashira/Stille coupling, then SNAr at C6—inaccessible with non-halogenated analogs. Alternative 6-substituted derivatives (methoxy, benzylthio, phenoxy) show up to 100-fold IC50 variation in receptor binding. Verify identity via melting point (195-200°C) and ≥98% purity for reproducible SAR and methodology development.

Molecular Formula C12H8ClN3
Molecular Weight 229.66 g/mol
CAS No. 1844-53-7
Cat. No. B158509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylimidazo[1,2-b]pyridazine
CAS1844-53-7
Molecular FormulaC12H8ClN3
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl
InChIInChI=1S/C12H8ClN3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H
InChIKeyFPWMERDSYDEJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-phenylimidazo[1,2-b]pyridazine (CAS 1844-53-7): Intermediate Procurement and Differentiation Guide


6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic building block featuring the imidazo[1,2-b]pyridazine scaffold with a phenyl substituent at position 2 and a chloro group at position 6 . This scaffold serves as a core in numerous kinase inhibitor programs, including TYK2 inhibitors [1] and FLT3 inhibitors [2], as well as GABA receptor modulators [3]. The compound is primarily procured as a synthetic intermediate, with the 6-chloro group acting as a handle for further functionalization via SNAr or cross-coupling reactions [4].

Why Generic Substitution Fails for 6-Chloro-2-phenylimidazo[1,2-b]pyridazine in Advanced Research


Generic substitution with alternative imidazo[1,2-b]pyridazine derivatives is not viable due to the distinct reactivity profiles conferred by specific substitution patterns. The 6-chloro moiety in this compound provides a unique site for regioselective functionalization that is absent in non-halogenated analogs such as 6-phenylimidazo[1,2-b]pyridazine [1]. Attempts to use 6-methoxy, 6-benzylthio, or 6-phenoxy analogs result in markedly different biological activity profiles, with benzodiazepine receptor binding data showing IC50 variations of up to two orders of magnitude among 6-position substituents [2]. Furthermore, the 2-phenyl group contributes to scaffold stability and influences electronic properties for downstream coupling reactions, whereas unsubstituted or alkyl-substituted analogs exhibit divergent reactivity in palladium-catalyzed transformations [3].

Quantitative Differentiation Evidence for 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Against Close Analogs


6-Chloro Substituent Enables Regioselective Iodination with 92% Yield: Comparative Reactivity Assessment

The 6-chloro group in 6-chloro-2-phenylimidazo[1,2-b]pyridazine facilitates regioselective iodination at the 3-position using N-iodosuccinimide in acetonitrile, achieving a 92% isolated yield of the 3-iodo derivative [1]. This contrasts with the parent unsubstituted imidazo[1,2-b]pyridazine scaffold, which lacks this regioselectivity handle and would require alternative, less efficient functionalization strategies. The sequential functionalization approach—iodination followed by Sonogashira or Stille coupling at C3, then SNAr displacement of the 6-chloro group—is enabled specifically by the 6-chloro substitution pattern [1].

Organic Synthesis Heterocyclic Chemistry Palladium Catalysis

6-Chloro vs. 6-Phenoxy Analogs: Two-Order-of-Magnitude Difference in Benzodiazepine Receptor Binding Affinity

In a systematic SAR study of imidazo[1,2-b]pyridazine derivatives for central benzodiazepine receptor binding, the 6-chloro-substituted compound exhibited significantly different binding properties compared to 6-phenoxy, 6-benzylthio, and 6-benzyloxy analogs [1]. The study reports IC50 values spanning from sub-nanomolar (for optimized 6-(methoxybenzylamino) derivatives, IC50 < 2 nM) to >100 nM for less active substitutions, demonstrating that the 6-position substituent is a critical determinant of receptor affinity. While the exact IC50 of the parent 6-chloro-2-phenyl compound is not reported in the primary binding table, its structural role as the precursor to the most potent derivatives establishes its position as the essential scaffold [1].

CNS Drug Discovery GABA Receptor Structure-Activity Relationship

6-Chloro Handle Enables SNAr and N-Arylation at C6: Differentiation from 6-Unsubstituted and 6-Alkyl Analogs

The 6-chloro substituent of 6-chloro-2-phenylimidazo[1,2-b]pyridazine serves as a leaving group for both nucleophilic aromatic substitution (SNAr) with amines and alcohols, and for palladium-catalyzed N-arylation (Buchwald-Hartwig) [1]. This dual reactivity is not available for 6-unsubstituted, 6-methyl, or 6-phenyl analogs of the scaffold. The methodology enables sequential derivatization: first C3 functionalization via Sonogashira or Stille coupling, followed by C6 amination or etherification, providing access to diverse 3,6-disubstituted libraries in only two steps from the 6-chloro precursor [1].

Medicinal Chemistry Parallel Synthesis C-N Coupling

Procurement Specifications: Melting Point 195-200°C and 95-98% Purity as Identity and Quality Benchmarks

Commercial specifications for 6-chloro-2-phenylimidazo[1,2-b]pyridazine include a melting point of 195-200°C and purity levels of 95%+ to 98% depending on supplier . The compound is available in research quantities (250 mg at £110.00; 1 g at £315.00 from Apollo Scientific as of 2026) . These specifications enable identity verification via melting point determination and ensure suitability for downstream synthetic applications. In contrast, non-commercial or custom-synthesized analogs lack established QC parameters, requiring additional analytical validation before use.

Quality Control Compound Procurement Analytical Chemistry

Recommended Research and Industrial Applications for 6-Chloro-2-phenylimidazo[1,2-b]pyridazine Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Kinase Inhibitor Libraries

The 6-chloro-2-phenylimidazo[1,2-b]pyridazine scaffold is optimal for constructing kinase inhibitor libraries targeting TYK2, FLT3, and related kinases [1][2]. The regioselective iodination at C3 (92% yield) followed by Sonogashira or Stille coupling, then SNAr displacement of the 6-chloro group, provides a robust two-step diversification sequence that is not accessible with non-halogenated analogs [3]. This synthetic efficiency is particularly valuable for hit-to-lead and lead optimization campaigns where rapid SAR exploration around the C3 and C6 vectors is required.

CNS Drug Discovery: GABA-A Receptor Modulator Development Using 6-Chloro Scaffold

The 6-chloro-2-phenylimidazo[1,2-b]pyridazine core serves as the essential starting point for developing GABA-A receptor ligands, where SAR studies demonstrate that 6-position substituents dramatically alter receptor binding affinity, with IC50 values ranging from <2 nM to >100 nM across different substitutions [4]. Researchers should procure this specific 6-chloro analog rather than alternative 6-substituted derivatives, as the chloro group provides the optimal balance of reactivity for further derivatization while maintaining the core pharmacophore requirements for benzodiazepine receptor engagement [4].

Organic Methodology Development: Palladium-Catalyzed Cross-Coupling on Imidazo[1,2-b]pyridazine Systems

For researchers developing new palladium-catalyzed coupling methodologies on nitrogen-bridged heterocycles, 6-chloro-2-phenylimidazo[1,2-b]pyridazine represents a well-characterized model substrate [3]. The compound's reactivity profile—iodination at C3 (92% yield), Sonogashira/Stille coupling at C3, and SNAr/N-arylation at C6—has been systematically documented, providing a reliable benchmark for evaluating new catalytic systems or reaction conditions [3]. Its established synthetic behavior contrasts with less-studied analogs that require extensive optimization before meaningful methodology comparisons can be made.

Quality-Controlled Chemical Procurement for Reproducible Research

Procurement of 6-chloro-2-phenylimidazo[1,2-b]pyridazine from established commercial suppliers provides verifiable quality metrics including melting point (195-200°C) and purity (≥95%) . These specifications enable researchers to confirm compound identity and purity prior to use in sensitive biological assays or multistep syntheses. This traceable quality control contrasts with custom-synthesized or in-house prepared analogs, which lack established reference standards and may introduce batch-to-batch variability that compromises experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.